molecular formula C10H8BrFN2O2 B13935927 1-(4-Bromo-2-fluorophenyl)dihydropyrimidine-2,4(1H,3H)-dione

1-(4-Bromo-2-fluorophenyl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B13935927
M. Wt: 287.08 g/mol
InChI Key: RQSBVMGBPBXBGZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)dihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of dihydropyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorophenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluoroaniline and ethyl acetoacetate.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the intermediate compound.

    Cyclization: The intermediate compound is then cyclized under acidic or basic conditions to form the dihydropyrimidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorophenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-2-fluorophenyl)dihydropyrimidine-2,4(1H,3H)-dione
  • 1-(4-Bromo-2-chlorophenyl)dihydropyrimidine-2,4(1H,3H)-dione
  • 1-(4-Bromo-2-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione

Uniqueness

1-(4-Bromo-2-fluorophenyl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H8BrFN2O2

Molecular Weight

287.08 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H8BrFN2O2/c11-6-1-2-8(7(12)5-6)14-4-3-9(15)13-10(14)16/h1-2,5H,3-4H2,(H,13,15,16)

InChI Key

RQSBVMGBPBXBGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

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